2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
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Overview
Description
2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiophene ring
Mechanism of Action
Thiophene Derivatives
The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination of benzamide, followed by the introduction of the thiophene ring through a series of coupling reactions. The hydroxyl group is then introduced via a selective oxidation process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
- 2-bromo-N-(5-hydroxy-3-(thiophen-4-yl)pentyl)benzamide
- 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
Uniqueness
2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is unique due to the specific positioning of the thiophene ring and the bromine atom, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c17-15-4-2-1-3-14(15)16(20)18-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12,19H,5-6,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYPSNEPKQEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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